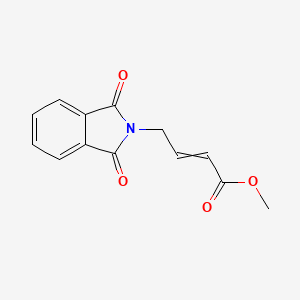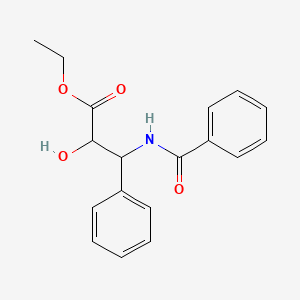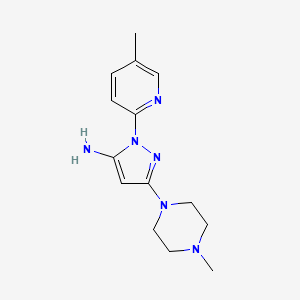![molecular formula C69H117N25O16S2 B14798226 10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A 71915 is a selective inhibitor of the atrial natriuretic peptide receptor. This compound is known for its ability to induce apoptosis and decrease insulin secretion in pancreatic beta cells . It has a molecular weight of 1727.98 and a chemical formula of C71H117F3N26O17S2 .
準備方法
The synthesis of A 71915 involves the use of specific amino acid sequences and chemical modifications. The peptide sequence for A 71915 is RCAGGRIDRIXRC, where X represents modified amino acids such as beta-cyclohexylalanine and D-3-carboxyisoquinoline . The synthesis typically involves solid-phase peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
化学反応の分析
A 71915 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bridges between cysteine residues.
Reduction: Reduction reactions can break these disulfide bridges, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide sequence.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
A 71915 has several scientific research applications:
Chemistry: It is used as a tool to study the interactions and functions of atrial natriuretic peptide receptors.
Industry: A 71915 is used in the development of new drugs targeting atrial natriuretic peptide receptors.
作用機序
A 71915 exerts its effects by selectively inhibiting the atrial natriuretic peptide receptor. This inhibition leads to a decrease in cyclic guanosine monophosphate (cGMP) levels, which in turn triggers apoptosis and reduces insulin secretion in pancreatic beta cells . The molecular targets involved include the atrial natriuretic peptide receptor and downstream signaling pathways such as the cGMP pathway .
類似化合物との比較
A 71915 is unique in its high selectivity and potency as an atrial natriuretic peptide receptor inhibitor. Similar compounds include:
A 71915 trifluoroacetate: This compound has similar inhibitory effects on the atrial natriuretic peptide receptor but differs in its chemical structure due to the presence of trifluoroacetate.
A 71915 hydrochloride: Another variant with similar biological activity but different chemical properties due to the hydrochloride group.
These compounds share similar mechanisms of action but may vary in their pharmacokinetic properties and specific applications.
特性
分子式 |
C69H117N25O16S2 |
|---|---|
分子量 |
1617.0 g/mol |
IUPAC名 |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[1-[[1-[3-[[1-[(1-carboxy-2-sulfanylethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H117N25O16S2/c1-5-36(3)53(92-58(102)42(21-13-25-80-67(73)74)85-51(96)32-83-50(95)31-84-56(100)45(28-38-16-8-7-9-17-38)88-61(105)47(34-111)90-55(99)41(70)20-12-24-79-66(71)72)63(107)89-46(30-52(97)98)60(104)86-44(23-15-27-82-69(77)78)59(103)93-54(37(4)6-2)64(108)94-33-40-19-11-10-18-39(40)29-49(94)62(106)87-43(22-14-26-81-68(75)76)57(101)91-48(35-112)65(109)110/h10-11,18-19,36-38,41-49,53-54,111-112H,5-9,12-17,20-35,70H2,1-4H3,(H,83,95)(H,84,100)(H,85,96)(H,86,104)(H,87,106)(H,88,105)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H,109,110)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82) |
InChIキー |
ROKYUKIERZGUKO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


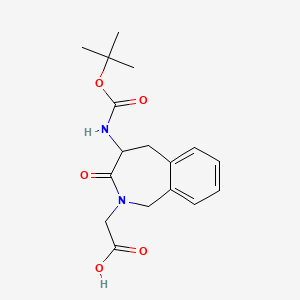
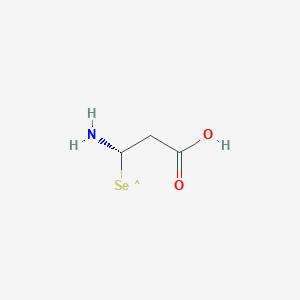
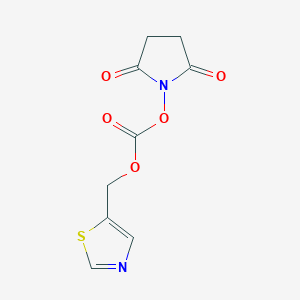
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
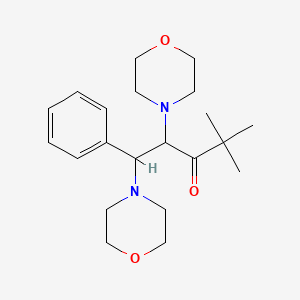
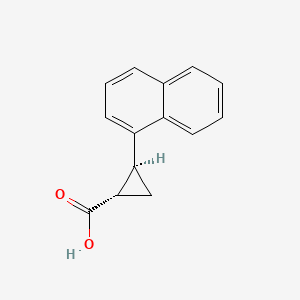
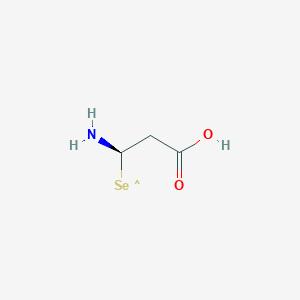
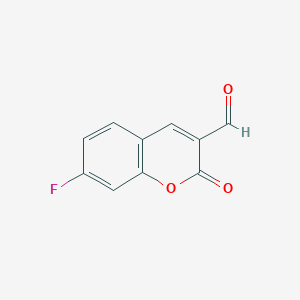
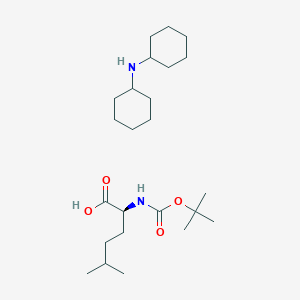
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
